molecular formula C13H10FNO2 B13768400 5-Fluoro-2-hydroxy-n-phenylbenzamide

5-Fluoro-2-hydroxy-n-phenylbenzamide

Cat. No.: B13768400
M. Wt: 231.22 g/mol
InChI Key: HMRAVDBVQPMMAD-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-N-phenylbenzamide is a benzamide derivative characterized by a fluorine atom at the 5-position of the benzamide ring, a hydroxyl group at the 2-position, and an N-phenyl substitution. The fluorine atom enhances electronegativity and metabolic stability, while the hydroxyl group contributes to hydrogen-bonding capacity, influencing solubility and target interactions .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H10FNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)

InChI Key

HMRAVDBVQPMMAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-n-phenylbenzamide typically involves the introduction of a fluorine atom into the benzamide structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into a pre-formed benzamide compound. The reaction conditions often involve the use of a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of 5-Fluoro-2-hydroxy-n-phenylbenzamide may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-n-phenylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-hydroxy-n-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-n-phenylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, further enhancing its binding affinity. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)

  • Key Differences: Features an isopropoxy group at position 2 (vs. hydroxyl in the target compound) and a cyano-hydroxybutenamido substituent at position 3.
  • The additional substituents may enhance binding affinity to kinases or proteases, as seen in analogues designed for inflammatory disease targets .

5-Fluoro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide

  • Key Differences : Replaces the hydroxyl group with a tetrazole ring and introduces a benzimidazole-linked pentyl chain.
  • Impact : The tetrazole (acidic pKa ~4.9) mimics carboxylates in hydrogen bonding, while the benzimidazole moiety enhances π-π stacking with aromatic residues in enzyme active sites. This compound exhibits improved bioavailability compared to the hydroxylated parent molecule .

2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide

  • Key Differences : Substitutes the N-phenyl group with a benzooxazolyl-hydroxyphenyl system.
  • The methyl group at position 3 may reduce metabolic oxidation .

Electronic and Steric Modifications

N-[2-(Benzyloxy)-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

  • Key Differences : Incorporates a trifluoromethyl group (electron-withdrawing) and benzyloxy substituent.
  • Impact : The trifluoromethyl group increases stability against oxidative degradation, while the benzyloxy chain may improve blood-brain barrier penetration. However, steric bulk could hinder binding to flat binding sites .

5-Chloro-N-[2-fluoro-5-(methylsulfonyl)phenyl]-2-hydroxybenzamide

  • Key Differences : Replaces fluorine at position 5 with chlorine and adds a methylsulfonyl group.
  • Impact : Chlorine’s larger atomic radius increases steric hindrance but enhances halogen bonding. The sulfonyl group improves solubility and may act as a hydrogen-bond acceptor .

Functional Group Replacements

2-Hydroxy-5-nitro-N-phenylbenzamide

  • Key Differences : Substitutes fluorine with a nitro group at position 4.
  • Impact: The nitro group (-NO₂) significantly increases acidity (pKa ~7–8 for the hydroxyl group) and electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution. However, nitro groups are metabolically labile, reducing in vivo stability compared to fluorine .

5-Amino-2-chloro-N-(2-fluorophenyl)benzamide

  • Key Differences: Replaces hydroxyl with an amino group and introduces chlorine at position 2.
  • Impact: The amino group (-NH₂) enhances solubility and provides a site for covalent modification (e.g., acylations). Chlorine’s inductive effect may modulate electronic density at the amide carbonyl .

Data Table: Comparative Analysis of Key Analogues

Compound Name Substituents (Positions) Molecular Weight Key Properties Biological Implications Reference
5-Fluoro-2-hydroxy-N-phenylbenzamide 5-F, 2-OH, N-Ph 231.22 Moderate solubility, metabolic stability Scaffold for kinase inhibitors
Compound 1a () 5-F, 2-O-iPr, 4-cyano-hydroxy 463.85 High lipophilicity Anti-inflammatory activity
Tetrazole-benzimidazole derivative () 5-F, 2-tetrazole, N-benzimidazole 407.42 Enhanced bioavailability GPCR modulation
Benzooxazole derivative () 2-F, 4-OH, 5-benzooxazole 364.35 Rigid structure, electron-deficient Kinase inhibition
Trifluoromethyl analogue () 5-Cl, 2-OH, CF₃ 401.77 High stability, BBB penetration CNS-targeted therapies
Nitro-substituted analogue () 5-NO₂, 2-OH, N-Ph 258.22 High acidity, metabolic liability Precursor for benzoxazepines

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